3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxylic acid under acidic conditions to form an intermediate. This intermediate is then cyclized with ethyl acetoacetate and ammonium acetate to yield the desired thienopyrimidine compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, 3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are important in cell signaling pathways .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves the inhibition of specific enzymes, particularly kinases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzyme activity. This inhibition can disrupt cell signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its thieno[2,3-d]pyrimidine core, which provides distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as an enzyme inhibitor and its diverse applications in various fields make it a compound of significant interest .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-29-17-9-7-16(8-10-17)25-20(27)19-14(2)15(3)30-21(19)24(22(25)28)13-18(26)23-11-5-6-12-23/h7-10H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOVGIAKNVXROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)N4CCCC4)SC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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